3-Ethylbenzene-1-sulfonyl chloride
CAS No.: 34586-44-2
Cat. No.: VC6768165
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34586-44-2 |
---|---|
Molecular Formula | C8H9ClO2S |
Molecular Weight | 204.67 |
IUPAC Name | 3-ethylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3 |
Standard InChI Key | VIVGANIZOCUFFE-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's structure consists of a benzene ring with two distinct functional groups:
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A sulfonyl chloride (-SO₂Cl) group at position 1
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An ethyl (-CH₂CH₃) substituent at position 3
This arrangement creates electronic effects that influence its reactivity – the electron-withdrawing sulfonyl chloride group deactivates the ring while directing electrophilic attacks to specific positions .
Physicochemical Properties
Critical parameters from experimental data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉ClO₂S | |
Molecular Weight | 204.67 g/mol | |
IUPAC Name | 3-ethylbenzenesulfonyl chloride | |
SMILES | CCC1=CC(=CC=C1)S(=O)(=O)Cl | |
InChI Key | VIVGANIZOCUFFE-UHFFFAOYSA-N |
Notable absences in available data include melting/boiling points and solubility parameters, suggesting needs for further experimental characterization .
Synthetic Methodologies
Conventional Synthesis Pathways
While specific protocols for 3-ethylbenzene-1-sulfonyl chloride remain undocumented in literature, established routes for analogous sulfonyl chlorides involve:
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Sulfonation: Reaction of 3-ethylbenzene with chlorosulfonic acid
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Chlorination: Subsequent treatment with PCl₅ or SOCl₂
Recent advances from sulfonyl chloride synthesis patents suggest potential improvements using continuous flow reactors and optimized stoichiometry to minimize HCl gas evolution .
Purification Challenges
The compound's moisture sensitivity necessitates anhydrous conditions during isolation. Standard techniques include:
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Low-temperature vacuum distillation
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Chromatographic purification (silica gel with petroleum ether/ethyl acetate)
Industrial and Research Applications
Pharmaceutical Intermediates
Key applications under investigation:
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Prodrug development through sulfonamide linkages
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Protein kinase inhibitors featuring sulfonyl pharmacophores
Materials Science Applications
Emerging uses include:
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Monomers for sulfonated polymers in proton-exchange membranes
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Surface modification agents for nanoparticle functionalization
Comparative Analysis with Structural Isomers
Critical differences between 3-ethyl and 4-ethyl isomers:
Research Frontiers and Challenges
Unresolved Technical Issues
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Lack of detailed kinetic studies for hydrolysis reactions
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Limited data on biological activity profiles
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Challenges in regioselective functionalization
Promising Research Directions
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